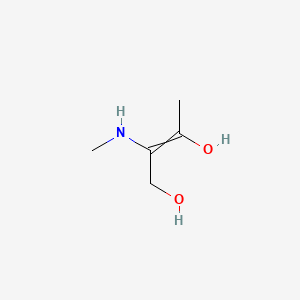

2-(Methylamino)but-2-ene-1,3-diol

説明

2-(Methylamino)but-2-ene-1,3-diol is a diol derivative featuring a conjugated ene structure (but-2-ene backbone) with hydroxyl groups at positions 1 and 3 and a methylamino substituent at position 2.

特性

分子式 |

C5H11NO2 |

|---|---|

分子量 |

117.15 g/mol |

IUPAC名 |

2-(methylamino)but-2-ene-1,3-diol |

InChI |

InChI=1S/C5H11NO2/c1-4(8)5(3-7)6-2/h6-8H,3H2,1-2H3 |

InChIキー |

MPBUDMXPQILBAZ-UHFFFAOYSA-N |

正規SMILES |

CC(=C(CO)NC)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)but-2-ene-1,3-diol can be achieved through several methods. One common approach involves the dehydration of alcohols to form alkenes. For instance, the dehydration of butan-2-ol can yield but-2-ene, which can then be further functionalized to introduce the amino and hydroxyl groups . The reaction typically involves heating the alcohol with an acid catalyst such as concentrated sulfuric acid or phosphoric acid at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Methylamino)but-2-ene-1,3-diol may involve large-scale dehydration processes followed by functionalization steps to introduce the desired amino and hydroxyl groups. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

2-(Methylamino)but-2-ene-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The double bond can be reduced to form saturated compounds.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for the oxidation of hydroxyl groups.

Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the hydrogenation of the double bond.

Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Oxidation of the hydroxyl groups can yield diketones or carboxylic acids.

Reduction: Reduction of the double bond can produce saturated diols.

Substitution: Substitution reactions can lead to the formation of N-alkylated derivatives.

科学的研究の応用

2-(Methylamino)but-2-ene-1,3-diol has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and metabolic pathways.

Medicine: Its structural features may be explored for the development of pharmaceuticals.

Industry: It can be utilized in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of 2-(Methylamino)but-2-ene-1,3-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s biological activity and its role in metabolic pathways .

類似化合物との比較

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 2-(Methylamino)but-2-ene-1,3-diol with similar compounds:

Physicochemical and Functional Comparisons

(a) Amino and Hydroxyl Group Interactions

- 2-(Methylamino)but-2-ene-1,3-diol: The methylamino group may enhance solubility in aqueous media and enable hydrogen bonding, similar to Bistris, which uses multiple hydroxyls and amines for buffering .

- Schiff Base Analogs (e.g., 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol): The azomethine linkage in these compounds enhances adsorption on metal surfaces, improving corrosion inhibition. The target compound’s methylamino group lacks this conjugated π-system but may still interact with metals via lone-pair electrons from nitrogen .

(b) Molecular Size and Heteroatom Effects

- highlights that introducing heteroatoms (e.g., N, O) can significantly enhance corrosion inhibition, even with smaller molecular sizes. The methylamino group in the target compound may offer comparable benefits despite its compact structure .

- Cerebroside derivatives () demonstrate that elongated alkyl chains and glycosylation reduce solubility in polar solvents but enhance biological membrane interactions. The target compound’s shorter chain and lack of glycosylation suggest divergent applications, such as synthetic intermediates or small-molecule inhibitors .

(c) Thermodynamic and Solubility Properties

- While direct data for 2-(Methylamino)but-2-ene-1,3-diol are unavailable, analogs like 2-Methyl-1,3-butadiene () exhibit boiling points (~211–304 K) and densities (~0.247–0.300 g/cm³) influenced by branching and functional groups. The target compound’s hydroxyl and amino groups likely increase boiling point and water solubility relative to non-polar analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。